5,7-Dihydroxy-4-methylcoumarin 5,7-Dihydroxy-4-methylcoumarin 5,7-dihydroxy-4-methyl coumarin is a yellow powder. Fluoresces blue. Absorbs ultraviolet light. (NTP, 1992)
5,7-Dihydroxy-4-methylcoumarin is a hydroxycoumarin.
Brand Name: Vulcanchem
CAS No.: 2107-76-8
VCID: VC21336780
InChI: InChI=1S/C10H8O4/c1-5-2-9(13)14-8-4-6(11)3-7(12)10(5)8/h2-4,11-12H,1H3
SMILES:
Molecular Formula: C10H8O4
Molecular Weight: 192.17 g/mol

5,7-Dihydroxy-4-methylcoumarin

CAS No.: 2107-76-8

Cat. No.: VC21336780

Molecular Formula: C10H8O4

Molecular Weight: 192.17 g/mol

* For research use only. Not for human or veterinary use.

5,7-Dihydroxy-4-methylcoumarin - 2107-76-8

CAS No. 2107-76-8
Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
IUPAC Name 5,7-dihydroxy-4-methylchromen-2-one
Standard InChI InChI=1S/C10H8O4/c1-5-2-9(13)14-8-4-6(11)3-7(12)10(5)8/h2-4,11-12H,1H3
Standard InChI Key QNVWGEJMXOQQPM-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)OC2=CC(=CC(=C12)O)O
Colorform NEEDLES FROM ALCOHOL, LEAVES FROM ACETIC ACID
YELLOW TO WHITE SOLID
Melting Point 518 to 545 °F (NTP, 1992)
282-284 °C

Chemical Structure and Properties

5,7-Dihydroxy-4-methylcoumarin (C₁₀H₈O₄) is a coumarin derivative characterized by a benzopyrone structure with hydroxyl groups at positions 5 and 7, and a methyl group at position 4. The compound has several alternative names including 4-Methyllimetol, 5,7-Dihydroxy-4-methyl-2H-chromen-2-one, and 4-Methyl-5,7-dihydroxycoumarin .

Physical and Chemical Characteristics

The compound presents as a light white solid with a molecular weight of 192.17 g/mol. It has a melting point of 282-284°C, indicating its thermal stability . The basic chemical identifiers and properties of 5,7-Dihydroxy-4-methylcoumarin are summarized in Table 1.

Table 1: Physical and Chemical Properties of 5,7-Dihydroxy-4-methylcoumarin

PropertyValue
Chemical FormulaC₁₀H₈O₄
Molecular Weight192.17 g/mol
CAS Number2107-76-8
AppearanceLight white solid
Melting Point282-284°C
IUPAC Name5,7-dihydroxy-4-methylchromen-2-one
SMILES NotationCC1=CC(=O)OC2=CC(=CC(=C12)O)O
InChI KeyQNVWGEJMXOQQPM-UHFFFAOYSA-N

Spectroscopic Characterization

The compound's structure has been confirmed through various spectroscopic techniques. According to nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data:

¹H NMR (DMSO-d₆, 600 MHz): δ 2.49(d, J= 12 Hz, 3H, CH₃), 5.85(s, 1H, –H), 6.17 (s, 1H, Ar–H), 6.26 (s, 1H, Ar–H), 10.29(s, 1H, –OH), 10.51(s, 1H, –OH) .

IR (KBr): νmax(cm⁻¹): 3406(OH), 3096 (═C–H), 2754 (–C–H), 1618 (lactone C═O), 1553–1464(C═C aromatic), and 1159 (C–O) .

These spectroscopic data are crucial for identifying and confirming the purity of synthesized 5,7-Dihydroxy-4-methylcoumarin for research and pharmaceutical applications.

Synthesis Methods

Pechmann Condensation with Metal-Organic Framework Catalysts

A significant advancement in the synthesis of 5,7-Dihydroxy-4-methylcoumarin involves using UiO-66-SO₃H metal-organic framework as a catalyst. This method employs a reaction between phloroglucinol and ethyl acetoacetate, demonstrating considerable efficiency with optimized conditions .

Table 2: Optimized Conditions for Synthesis Using UiO-66-SO₃H Catalyst

ParameterOptimized Value
Phloroglucinol/Ethyl Acetoacetate Molar Ratio1:1.6
Reaction Time4 hours
Temperature140°C
Maximum Yield66.0%

Reaction Mechanism and Energetics

The synthesis mechanism involves three principal steps: trans-esterification, intramolecular hydroxyalkylation, and dehydration. Density functional theory calculations with the ONIOM approach have revealed the activation energies for these steps:

Table 3: Activation Energies for Reaction Steps in UiO-66-SO₃H Catalyzed Synthesis

Reaction StepActivation Energy (kcal/mol)
Trans-esterification (rate-determining)15.7
Intramolecular hydroxyalkylation16.9
Dehydration8.7

Catalyst Reusability

An important aspect of the UiO-66-SO₃H catalytic system is its reusability, which has been demonstrated for at least three successive reactions without significant loss of catalytic activity . This reusability factor enhances the economic and environmental sustainability of the synthesis process.

Biological Activities and Therapeutic Applications

Osteogenic and Anti-Osteoporotic Activities

Recent research has uncovered promising effects of 5,7-Dihydroxy-4-methylcoumarin on bone health, specifically in promoting osteoblast differentiation and counteracting glucocorticoid-induced osteoporosis .

Table 5: D4M Effects on Bone Parameters

ParameterObserved Effect
MC3T3-E1 Cell ProliferationEnhanced (10-40 μM)
MineralizationMaximum enhancement at 20 μM
Vertebral Bone Density in Zebrafish ModelSignificantly improved
Osteoblast-Specific Marker ExpressionRestored
Potential Molecular TargetAKT1

Mechanistic studies have identified AKT1 as a potential molecular target for D4M, with molecular docking studies revealing specific binding interactions at AKT1 phosphorylation sites. The critical role of this interaction was confirmed when co-treatment with the AKT1 inhibitor A-443654 abolished the anti-osteoporotic effects of D4M .

Antioxidant Properties

5,7-Dihydroxy-4-methylcoumarin possesses significant free radical scavenging effects, making it valuable for applications requiring antioxidant properties . This antioxidant capacity likely contributes to its protective effects in various biological systems, particularly in preventing oxidative stress-induced cellular damage.

ParameterValue
Estimated Market Size (2025)$150 million
Projected Market Size (2033)$230 million
Compound Annual Growth Rate (CAGR)7%
Key Market DriversPharmaceutical applications, R&D demand, Advanced chemical synthesis techniques
Market ChallengesRegulatory approvals, Raw material price volatility, Potential substitutes

Market Segmentation and Geographic Distribution

The market for 5,7-Dihydroxy-4-methylcoumarin demonstrates significant segmentation based on purity grades and geographic regions .

Table 7: Market Segmentation by Purity Grade and Region

Purity GradeMarket Share Concentration
98%High
99%High
Other gradesLow to Moderate
Geographic RegionCurrent Market ShareGrowth Outlook
North AmericaSignificantModerate
EuropeSignificantModerate
Asia-PacificModerateSubstantial
Rest of WorldLowVariable

The Asia-Pacific region is expected to witness substantial growth driven by increased manufacturing activities and expansion of the pharmaceutical sector, particularly in China and India .

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